

# basic biochemical properties of CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | CR-1-30-B |           |  |  |
| Cat. No.:            | B8217996  | Get Quote |  |  |

An In-depth Technical Guide on the Core Biochemical Properties of Complement Receptor 1 (CR1/CD35)

DISCLAIMER: The compound "CR-1-30-B" is not found in the scientific literature. This guide is based on the extensive data available for Complement Receptor 1 (CR1, CD35), a protein whose most common variant possesses an extracellular domain of 30 Short Consensus Repeats (SCRs). It is strongly presumed that "CR-1-30-B" is an internal or shorthand designation for a variant of this molecule.

#### Introduction

Complement Receptor 1 (CR1), also known as CD35, is a large single-pass type I transmembrane glycoprotein that plays a critical role in the regulation of the complement system, a key component of the innate immune response.[1][2] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes (B cells, T cells, neutrophils, monocytes), and glomerular podocytes.[2] Its primary functions are to process and clear immune complexes opsonized with complement fragments and to protect host cells from complement-mediated damage by acting as a potent regulator of the classical, lectin, and alternative complement pathways.[1][3]

The most prevalent allelic variant of CR1 is comprised of a large extracellular domain containing 30 repeating protein modules known as Short Consensus Repeats (SCRs) or Complement Control Protein (CCP) repeats. These SCRs are organized into four larger units called Long Homologous Repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D.



This modular structure is fundamental to its ability to bind multiple ligands and execute its regulatory functions.

#### **Core Biochemical Functions**

CR1 exerts its influence on the complement cascade through two primary biochemical activities:

- Decay-Accelerating Activity (DAA): CR1 binds to the C3 convertases (C4b2a and C3bBb)
  and C5 convertases (C4b2a3b and C3bBb3b) of the classical, lectin, and alternative
  pathways. Upon binding, it accelerates the dissociation of the catalytic subunits (C2a or Bb),
  thereby inactivating the convertase and halting the amplification of the complement cascade.
- Cofactor Activity (CFA): CR1 serves as a cofactor for the serine protease Factor I. By binding
  to C3b and C4b, CR1 facilitates their proteolytic cleavage by Factor I into inactive fragments
  (iC3b, C3c, C3dg, and C4c, C4d). This inactivation prevents the formation of new
  convertases and permanently downregulates complement activation on the cell surface.

## **Ligand Binding Properties**

The primary ligands for CR1 are the activated complement components C3b and C4b. The binding sites for these ligands are distributed across the LHRs of the extracellular domain.

- C3b Binding: The primary binding sites for C3b are located within LHR-B and LHR-C.
- C4b Binding: The primary binding site for C4b is located within LHR-A.
- Other Ligands: The C-terminal LHR-D has been shown to bind with high affinity to C1q, a key component of the classical pathway.

## **Quantitative Binding Data**

The affinity of CR1 for its ligands has been determined using various techniques, including Surface Plasmon Resonance (SPR) and radioligand binding assays. The interaction is complex, with affinity varying based on whether the ligand is monomeric or dimeric.



| Ligand (Form)            | CR1 Variant         | Method                   | Dissociation<br>Constant (Kd) | Reference |
|--------------------------|---------------------|--------------------------|-------------------------------|-----------|
| C4Ab (Dimer)             | Erythrocyte CR1     | Radioligand<br>Assay     | ~1.4 x 10-7 M<br>(140 nM)     |           |
| C4Bb (Dimer)             | Erythrocyte CR1     | Radioligand<br>Assay     | ~4.8 x 10-7 M<br>(480 nM)     |           |
| C3b (plasma-<br>derived) | LHR-ABC<br>(CSL040) | Affinity-in-<br>solution | 74.5 ± 4.1 nM                 |           |
| C4b (plasma-<br>derived) | LHR-ABC<br>(CSL040) | Affinity-in-<br>solution | 430.7 ± 25.8 nM               |           |
| C3b (plasma-<br>derived) | LHR-BBCC            | Affinity-in-<br>solution | 34.8 ± 1.8 nM                 | _         |
| C4b (plasma-<br>derived) | LHR-BBCC            | Affinity-in-<br>solution | 218.6 ± 4.8 nM                | _         |

Note: Affinity can vary significantly based on the experimental setup, specific CR1 allotype, and the source and form (e.g., monomeric vs. dimeric, isoform) of the ligand.

## **Signaling and Regulatory Pathways**

CR1 does not function as a traditional signaling receptor that initiates intracellular cascades upon ligand binding. Instead, its primary role is to regulate the signaling pathways of the complement system directly at the cell surface.

# Regulation of the Classical/Lectin Pathway C3 Convertase





Click to download full resolution via product page

Caption: CR1 regulation of the Classical/Lectin Pathway C3 Convertase.

# Regulation of the Alternative Pathway C3 Convertase





Bb

Click to download full resolution via product page

Caption: CR1 regulation of the Alternative Pathway C3 Convertase.



## **Experimental Protocols**

The two hallmark functions of CR1, Cofactor Activity and Decay-Accelerating Activity, can be assessed through established in vitro assays.

#### **Cofactor Activity (CFA) Assay**

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of C3b or C4b. The cleavage of the substrate is typically visualized by SDS-PAGE.

Principle: CR1, in the presence of Factor I, will facilitate the cleavage of the α' chain of C3b (~110 kDa) into smaller fragments, primarily iC3b. This change in molecular weight is detectable by SDS-PAGE analysis under reducing conditions.

#### Methodology:

- Reaction Mixture Preparation: In a microcentrifuge tube, combine purified C3b, purified Factor I, and the CR1-containing sample (or a buffer control) in a suitable buffer (e.g., PBS, pH 7.4).
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Sample Denaturation: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.
- SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 10% Tris-Glycine).
   Run the gel until adequate separation of protein bands is achieved. Include a molecular weight marker.
- Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain.
- Analysis: Analyze the banding pattern. In the presence of active CR1 and Factor I, the band corresponding to the C3b α' chain will decrease in intensity or disappear, with the concomitant appearance of new, lower molecular weight bands corresponding to the cleavage fragments.





Click to download full resolution via product page

Caption: Experimental workflow for the Cofactor Activity (CFA) Assay.



## **Decay-Accelerating Activity (DAA) Assay**

This assay measures the ability of CR1 to accelerate the decay of pre-formed C3 convertases, typically by measuring the inhibition of complement-mediated hemolysis of sensitized red blood cells.

Principle: Antibody-sensitized sheep erythrocytes (EAs) are lysed when incubated with complement-sufficient serum due to the formation of C3/C5 convertases and the subsequent membrane attack complex. CR1 will inhibit this lysis by dissociating the convertases. The degree of inhibition is quantified by measuring the amount of hemoglobin released.

#### Methodology:

- Preparation of Sensitized Erythrocytes (EAs): Prepare a standardized suspension of sheep red blood cells (sRBCs) and sensitize them by incubation with a sub-agglutinating dilution of anti-sRBC antibody (hemolysin).
- Formation of C3 Convertase: Incubate the EAs with purified complement components (for the classical pathway, C1 and C4, then C2) or with diluted serum to form C3 convertase on the cell surface.
- Decay Acceleration Step: Add the CR1-containing sample (or a buffer control) to the EA suspension bearing C3 convertases. Incubate for a specific time (e.g., 15-30 minutes at 30°C) to allow for convertase decay.
- Development Step: Add a source of terminal complement components (e.g., C3-C9, often in the form of C-EDTA reagent) to the mixture. This allows any remaining, non-decayed convertases to proceed to form the membrane attack complex and lyse the cells.
- Quantification: Centrifuge the tubes to pellet any intact cells. Transfer the supernatant to a microplate reader and measure the absorbance of released hemoglobin at 412-415 nm.
- Analysis: Calculate the percent hemolysis relative to a 100% lysis control (cells in water).
   The reduction in hemolysis in the presence of CR1 indicates its decay-accelerating activity.





Click to download full resolution via product page

Caption: Experimental workflow for the Decay-Accelerating Activity (DAA) Assay.



#### Conclusion

Complement Receptor 1 is a sophisticated and essential regulator of the complement system. Its modular structure, composed of 30 SCR domains, allows for precise binding to opsonins C3b and C4b. Through its dual biochemical functions of decay acceleration and cofactor activity, CR1 effectively controls the amplification of the complement cascade on host surfaces, preventing inflammatory damage and facilitating the clearance of immune complexes. The quantitative analysis of its binding affinities and the functional assessment through specific assays are crucial for understanding its biological role and for the development of complement-modulating therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CR1/CD35 Functional Assay Protocol Creative Biolabs [creative-biolabs.com]
- 2. Detection Protocol of Complement Receptor 1 on Mouse Splenic B Cells Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [basic biochemical properties of CR-1-30-B].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217996#basic-biochemical-properties-of-cr-1-30-b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com